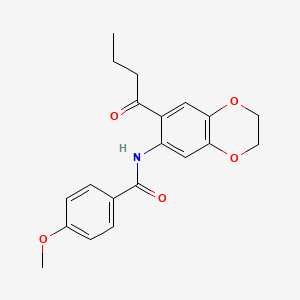![molecular formula C24H23ClN2O5S B3533100 methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3533100.png)
methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Übersicht
Beschreibung
Methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoates and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation, pain, and tumor growth. By inhibiting the activity of COX-2, methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can reduce inflammation, pain, and tumor growth.
Biochemical and Physiological Effects
Methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and tumor growth. Additionally, methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate in lab experiments is its high potency. This compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-tumor properties at low concentrations. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate. One direction is to explore its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research can focus on the development of more potent and less toxic analogs of this compound.
Conclusion
In conclusion, methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of COX-2 enzyme activity, resulting in reduced inflammation, pain, and tumor growth. While this compound has several advantages for use in lab experiments, its potential toxicity may limit its use in certain studies. Future research can focus on exploring its potential use in combination with other drugs and the development of more potent and less toxic analogs.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({N-(3-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O5S/c1-17-6-12-22(13-7-17)33(30,31)27(15-18-4-3-5-20(25)14-18)16-23(28)26-21-10-8-19(9-11-21)24(29)32-2/h3-14H,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCVNZWVOCECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B3533021.png)
![N-[5-amino-4-(4-chlorophenyl)-3-cyano-2-thienyl]benzamide](/img/structure/B3533025.png)
![6-acetyl-3-amino-N-(4-tert-butylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B3533040.png)

![5-fluoro-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3533056.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3533061.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3533068.png)
![1-(4-methoxyphenyl)-4-(4-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3533069.png)

![3-amino-N-(6-bromo-1,3-benzothiazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3533091.png)
![2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B3533099.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3533120.png)
![6-(4-methoxyphenyl)-2-[(2-nitrobenzyl)thio]nicotinonitrile](/img/structure/B3533125.png)
![N-(2-furylmethyl)-2-imino-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3533128.png)